Compound Description: SSR240612 is a potent, orally active, and specific non-peptide antagonist of the bradykinin B1 receptor. It exhibits antagonistic properties both in vitro and in vivo. Studies have shown that SSR240612 inhibits the binding of [3H]Lys0-des-Arg9-BK to the B1 receptor in human fibroblast MRC5 cells and to the recombinant human B1 receptor expressed in human embryonic kidney cells. [] It also effectively antagonizes des-Arg9-BK-induced contractions in isolated rabbit aorta and rat ileum mesenteric plexus. [] Additionally, SSR240612 has shown efficacy in reducing paw edema, ear edema, and tissue destruction in various animal models. []
Relevance: SSR240612 shares the 1,3-benzodioxol-5-yl moiety with 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. This structural similarity suggests a potential connection in their pharmacological activities, making SSR240612 a relevant related compound for further investigation.
Compound Description: This compound is a complex polycyclic molecule featuring a 1,3-benzodioxole group fused with a dihydronaphthalene and an amino-substituted benzene ring. Its structure deviates from planarity, with the amino-benzene ring forming a significant angle with the other aromatic rings. [] This molecule is not reported to exhibit any specific biological activities in the provided papers.
Relevance: This compound shares the 1,3-benzodioxole moiety with 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. The presence of this common structural element makes it a related compound for comparative analysis, particularly concerning their chemical properties and potential reactivity.
Compound Description: MPC-3100 is a potent, orally bioavailable, purine-based inhibitor of heat shock protein 90 (Hsp90). [] It exhibits good in vitro profiles and shows a characteristic molecular biomarker signature of Hsp90 inhibition both in vitro and in vivo. [] MPC-3100 also demonstrates significant antitumor effects in multiple human cancer xenograft models, making it a promising candidate for cancer treatment. []
Relevance: MPC-3100 contains a modified 1,3-benzodioxole moiety (6-bromo-1,3-benzodioxol-5-yl) connected to the purine core via a sulfur atom. This structural feature, although modified, relates MPC-3100 to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. Investigating the specific modifications in MPC-3100 might provide insights into structure-activity relationships and potential modifications of 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride for enhanced or altered biological activity.
Compound Description: This compound is a chalcone derivative with a 1,3-benzodioxole moiety linked to a trimethoxyphenyl group through an α,β-unsaturated ketone. [] The molecule exhibits intramolecular hydrogen bonding and weak intermolecular C-H...O interactions leading to the formation of a C10 chain motif. [] The 6-amino-1,3-benzodioxol-5-yl moieties also participate in π-π stacking interactions, contributing to the overall supramolecular structure. [] There are no reported biological activities for this compound in the provided papers.
Relevance: This compound shares the 6-amino-1,3-benzodioxol-5-yl moiety with 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. They both belong to the broader class of 1,3-benzodioxole derivatives and could be compared for their chemical properties, reactivity, and potential biological activity. Understanding the impact of the extended conjugated system and the trimethoxyphenyl group on the structure and properties of this related compound can be beneficial.
Compound Description: This compound is another chalcone derivative, structurally similar to the previous one, but with a dimethylamino group replacing the trimethoxyphenyl group. [] This compound crystallizes with two molecules in the asymmetric unit and forms a centrosymmetric hydrogen-bonded tetramer with an R8(4)(16) motif. [] No specific biological activities are mentioned in the provided papers.
Relevance: This compound also shares the 6-amino-1,3-benzodioxol-5-yl moiety with 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. Comparing this compound with the previous trimethoxyphenyl derivative and 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride allows investigation of the influence of different substituents on the phenyl ring regarding their impact on chemical and potentially biological properties.
Compound Description: This compound is a chalcone derivative, featuring a 1,3-benzodioxole moiety linked to a 4-methylphenyl group through an α,β-unsaturated ketone. [] It exhibits a polarized molecular-electronic structure and participates in intra- and intermolecular hydrogen bonding. [] These interactions lead to the formation of simple sheets in the crystal structure, stabilized by N-H...O and C-H...π(arene) hydrogen bonds. [] No specific biological activities are reported in the provided documents.
Relevance: This compound, similar to the previous two chalcone derivatives, shares the 6-amino-1,3-benzodioxol-5-yl moiety with 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. Comparing this compound to other related chalcone derivatives and 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride allows for a systematic study of how subtle changes in the phenyl ring substituents affect the overall molecular properties and supramolecular organization.
Compound Description: This compound is a chalcone derivative containing a 1,3-benzodioxole moiety connected to a 4-methoxyphenyl group via an α,β-unsaturated ketone. [] It exists in two polymorphic forms: (IIa) in space group P21/c and (IIb) in space group P-1. [] Both forms feature a polarized molecular-electronic structure and engage in intermolecular hydrogen bonding, but with distinct supramolecular arrangements. [] No biological activities are specified in the available papers.
Relevance: This compound, with its 6-amino-1,3-benzodioxol-5-yl moiety, is structurally related to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. Comparing this compound's two polymorphic forms with each other, as well as with 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride and other related chalcone derivatives, offers a unique opportunity to investigate the influence of polymorphism and subtle structural variations on molecular packing, stability, and potentially, biological activity.
Compound Description: This compound is another chalcone derivative, structurally similar to the previous ones, but with a trifluoromethyl group replacing the 4-methoxyphenyl group. [] This compound exhibits a polarized molecular-electronic structure and participates in both intra- and intermolecular hydrogen bonding. [] In the crystal structure, it forms simple N-H...O hydrogen-bonded chains, with two distinct chains linked together by π-π stacking interactions. [] No specific biological activities are reported in the provided documents.
Relevance: This compound shares the 6-amino-1,3-benzodioxol-5-yl moiety with 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. Comparing this compound with the previous chalcone derivatives and 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride provides valuable insights into the impact of electronegative trifluoromethyl substituents on the phenyl ring on the molecular properties, intermolecular interactions, and potential biological activity.
Compound Description: This compound is a complex bis-tetrahydrofuranbenzodioxolyl sulfonamide derivative that functions as a potent inhibitor of protease activity. [] It exhibits significant efficacy against retroviral proteases, including those resistant to existing drugs. [] This compound is considered a potential therapeutic agent for the treatment and prophylaxis of infections and diseases associated with retroviral infections in mammals. []
Relevance: While not directly containing the 2-aminoacetamide group, this compound features the 1,3-benzodioxol-5-yl moiety, albeit modified as a sulfonyl group, connecting it structurally to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. Understanding the structure-activity relationships of this potent protease inhibitor might offer insights into developing modified 1,3-benzodioxole derivatives with potential therapeutic applications, including potential modifications of 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride.
Compound Description: This compound, a chalcone derivative, incorporates a 1,3-benzodioxole moiety linked to a 2-oxo-1,2-dihydroquinolin-3-yl group via an α,β-unsaturated ketone. [] The bond distances within the molecule indicate electronic polarization in the aminoarylpropenone fragment and bond fixation in the quinolinone unit. [] The molecules form chains through N-H...O and C-H...O hydrogen bonds, creating alternating centrosymmetric rings of R(2)(2)(8) and R(2)(2)(18) types. [] These chains are further linked into sheets by aromatic π-π stacking interactions. [] No specific biological activities are mentioned in the provided papers.
Relevance: This compound shares the 6-amino-1,3-benzodioxol-5-yl moiety with 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride, linking them structurally. The presence of the quinolinone ring introduces an additional heterocyclic system and a potential site for intermolecular interactions, making this compound relevant for comparative analysis with 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride and other chalcone derivatives. Exploring the impact of the quinolinone ring on the structural and chemical properties can be informative.
Compound Description: BMAOME is a monomer used in the synthesis of novel methacrylate copolymers containing pendant piperonyl groups. [] The copolymers prepared with glycidyl methacrylate (GMA) are investigated for their monomer reactivity ratios, thermal degradation kinetics, and biological activity. [] These copolymers exhibit interesting thermal properties, including glass transition temperatures (Tg) determined by differential scanning calorimetry (DSC) and thermal stability evaluated through thermogravimetric analysis (TGA). [] Additionally, the polymers are tested for their photostability and biological activity against various bacteria and fungi. []
Relevance: BMAOME, incorporating the 1,3-benzodioxol-5-yl moiety, is structurally related to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. Both compounds belong to the class of 1,3-benzodioxole derivatives. While BMAOME is a monomer for polymer synthesis, understanding its chemical properties and reactivity can provide useful information about the broader class of 1,3-benzodioxole compounds, including 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride.
Relevance: This compound contains the 2,2-difluoro-1,3-benzodioxol-5-yl moiety, a modified form of the 1,3-benzodioxol-5-yl group found in 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. This structural similarity makes it a relevant related compound. The inclusion of fluorine atoms in the benzodioxole ring highlights the potential for chemical modifications to alter the properties and biological activity of 1,3-benzodioxole derivatives.
Compound Description: This compound is another investigational corrector targeting the ΔF508 mutation in CFTR. It aims to enhance the cellular processing of the mutated protein. [] Similar to the previous corrector, its efficacy might be compromised by the concomitant administration of Ivacaftor. []
Relevance: This compound also incorporates the modified 2,2-difluoro-1,3-benzodioxol-5-yl moiety, linking it structurally to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. Comparing its structure and biological activity with the previous corrector and 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride may help elucidate the impact of various structural modifications on the properties and potential applications of 1,3-benzodioxole derivatives.
Compound Description: This compound is a picolinamide derivative identified by Novartis for its ability to correct the trafficking of ΔF508-CFTR and partially restore chloride channel activity. [] It represents a different structural class compared to the N-aryl-1-(2,2-difluoro-1,3-benzodioxol-5-yl) cyclopropanecarboxamide derivatives developed by Vertex. []
Relevance: Although lacking the 1,3-benzodioxol-5-yl moiety, this compound is relevant to the context of CFTR modulators and the search for new therapeutic options for CF. Its inclusion in this list highlights the diversity of chemical scaffolds being explored for their ability to target CFTR and underscores the importance of investigating various structural classes for potential therapeutic applications. While not directly related to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride structurally, this compound adds to the broader understanding of CFTR modulators and the ongoing research in this field.
Compound Description: This compound is a potent and highly selective MEK inhibitor that has demonstrated efficacy in preclinical cancer models. [, ] It exhibits promising antitumor activity when used in combination with other anticancer agents, such as B-Raf inhibitors and antibodies targeting immune checkpoints, like PD-L1. [, ]
Relevance: This compound is not structurally related to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. It is included here due to its relevance to the broader context of cancer therapy research, which might be applicable to exploring the potential anticancer properties of 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride or its derivatives. Understanding the mechanisms of action and the efficacy of this MEK inhibitor in combination therapies can inform future research efforts involving 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride.
Compound Description: This compound is a selective B-Raf inhibitor, showing promising anticancer activity in preclinical studies. [, ] It has demonstrated efficacy in combination with MEK inhibitors, EGFR inhibitors (like panitumumab), and immune checkpoint inhibitors, such as anti-PD-L1 antibodies. [, ] These combination therapies target multiple signaling pathways involved in cancer cell growth and survival, leading to enhanced antitumor effects.
Relevance: Similar to the previous MEK inhibitor, this B-Raf inhibitor is not structurally related to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. It is included due to its relevance to cancer therapy research, which might provide valuable insights into exploring potential anticancer properties of 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride or its derivatives. Studying the efficacy of this B-Raf inhibitor in combination therapies can inform future research strategies for developing novel anticancer agents.
Compound Description: INCB3344 is a selective antagonist of the CCR2 receptor, a chemokine receptor involved in inflammatory responses. [, ] It has demonstrated efficacy in attenuating neuropathic pain in animal models by reducing the production of proinflammatory factors and blocking the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway in the dorsal horn spinal cord. [] Additionally, INCB3344 has shown to prevent the potentiation of Nav1.8 sodium channel currents by CCL2, a chemokine that plays a role in chronic pain facilitation. []
Relevance: INCB3344 contains the 1,3-benzodioxol-5-yl moiety, directly linking it structurally to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. This shared structural feature suggests a potential connection in their pharmacological activities. INCB3344's efficacy in modulating pain and inflammation through CCR2 antagonism provides a valuable reference point for investigating the potential therapeutic applications of 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride or its derivatives.
Compound Description: ABBV-2222/GLPG2222 is a potent, orally bioavailable, type 1 (C1) corrector of the F508delCFTR protein. [] This investigational drug, currently in clinical trials, shows substantial improvements over existing C1 correctors, including increased potency and enhanced drug-drug interaction (DDI) profile compared to VX-809 (Lumacaftor). [] It also exhibits greater potency and efficacy than VX-661 (Tezacaftor). [] ABBV-2222/GLPG2222 demonstrates potent in vitro functional activity in primary patient cells harboring F508del/F508del CFTR, highlighting its potential as a therapeutic agent for cystic fibrosis. []
Relevance: ABBV-2222/GLPG2222 incorporates the 2,2-difluoro-1,3-benzodioxol-5-yl moiety, a modified form of the 1,3-benzodioxol-5-yl group present in 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride. This shared structural element, although modified, establishes a connection between these compounds. The presence of fluorine atoms in the benzodioxole ring underscores the potential for chemical modifications to fine-tune the properties and biological activity of 1,3-benzodioxole derivatives. Understanding the structure-activity relationships of ABBV-2222/GLPG2222 in CFTR modulation can provide insights into the potential therapeutic applications of other 1,3-benzodioxole derivatives, including 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.